4-Methylcoumarin
Description
Properties
IUPAC Name |
4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGQCCSGKGJLRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209516 | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607-71-6 | |
| Record name | 4-Methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylcoumarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08785 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Methylcoumarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YZ8R79U9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Pechmann Condensation Using High-Speed Mixer Ball Mill (HSMBM)
Method Overview:
A recent and innovative approach involves the Pechmann condensation of phenols (such as resorcinol derivatives) with ethyl acetoacetate under solvent-free conditions using a high-speed mixer ball mill. This mechanochemical method operates at room temperature and avoids hazardous solvents and prolonged heating.
- Reactants: Phenol derivatives (1a–g), ethyl acetoacetate (2), and a catalyst such as indium(III) chloride (InCl3) at 3 mol%.
- Equipment: High-speed mixer ball mill with stainless steel or Teflon jars and stainless steel balls (8 mm diameter).
- Conditions: Milling frequency of 60 Hz, reaction times ranging from 10 to 45 minutes at room temperature.
- Work-up: Reaction monitored by TLC, followed by pouring the crude mixture onto crushed ice, filtration, and recrystallization from ethanol.
- Yields ranged from 52% to 95%, with 7-amino-4-methylcoumarin obtained in 92% yield within 10 minutes.
- The process eliminates the need for solvents and acid catalysts, reducing environmental impact and simplifying purification.
- The method prevents secondary product formation common in traditional Pechmann reactions and avoids protective group strategies.
Table 1: Representative Yields of 4-Methylcoumarin Derivatives via HSMBM
| Entry | Phenol Derivative | Product | Yield (%) | Reaction Time (min) |
|---|---|---|---|---|
| 1 | 7-Aminoresorcinol | 7-Amino-4-methylcoumarin | 92 | 10 |
| 2 | Naphthol variants | This compound derivatives | 52–95 | 10–45 |
- Rapid reaction times
- High purity products
- Environmentally friendly, solvent-free
- Avoids use of hazardous acid catalysts
This method represents a significant advancement in green chemistry for coumarin synthesis.
Traditional Pechmann Reaction with Tripolite-Loaded Acid Catalysts
Method Overview:
A classical approach to this compound, specifically 7-hydroxy-4-methylcoumarin, involves the acid-catalyzed condensation of resorcinol with ethyl acetoacetate using solid acid catalysts prepared by loading sulfuric and p-toluenesulfonic acids onto diatomite (tripolite).
- Catalyst Preparation: Soaking diatomite in 5–10% sulfuric and tosic acid solutions, drying, and roasting at 450–600 °C to obtain a solid acid catalyst.
- Reaction: Mixing resorcinol, ethyl acetoacetate, and catalyst in a flask, heating at 90–130 °C for 1–3 hours.
- Work-up: Filtration to remove catalyst, evaporation of excess reagents, precipitation in cold water, filtration, and recrystallization from 95% ethanol.
Typical Reaction Parameters and Yields:
| Parameter | Range/Value |
|---|---|
| Temperature | 90–130 °C |
| Reaction Time | 1–3 hours |
| Catalyst Loading | 0.05–0.15 times weight of resorcinol |
| Molar Ratio (Ethyl acetoacetate:Resorcinol) | 0.6–1.6 |
| Yield | 88.5–92% |
- Resorcinol (100 g), methyl acetoacetate (100 g), catalyst (10 g) reacted at 90 °C for 3 hours yielded 147.2 g of white crystals with 92% yield.
- High catalytic activity and easy catalyst recovery
- Simple process suitable for large-scale production
- High yield and purity of product
This method remains industrially relevant due to its straightforwardness and scalability.
Comparative Summary Table of Preparation Methods
| Method | Reaction Conditions | Catalyst Type | Yield Range (%) | Scale Suitability | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| High-Speed Mixer Ball Mill Pechmann | Room temp, solvent-free, 10–45 min | InCl3 (3 mol%) | 52–95 | Small to medium | Very green, solvent-free | Rapid, avoids secondary products |
| Tripolite-Loaded Acid Catalyst Pechmann | 90–130 °C, 1–3 hours | Solid acid (sulfuric/tosic acid on diatomite) | 88.5–92 | Industrial scale | Moderate (solid acid catalyst) | Simple, scalable, catalyst reusable |
| Lithiation-Bromination of Derivatives | −76 °C, THF solvent | LDA or LHMDS, NBS or Br2 | 80–90+ | Multi-kilogram scale | Requires handling of strong bases and halogens | For functionalized derivatives, not direct this compound synthesis |
Chemical Reactions Analysis
4-Methylcoumarin participates in various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidation of the methyl group can yield 7-hydroxy-4-methylcoumarin.
Substitution: Substituents can be introduced at different positions on the coumarin ring.
Scientific Research Applications
Anticancer Activity
4-Methylcoumarin and its derivatives have been extensively studied for their anticancer properties. A structure-activity relationship (SAR) study synthesized 27 coumarin derivatives, revealing significant cytotoxic effects against various cancer cell lines including K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). Notably, compounds with specific substitutions demonstrated IC50 values as low as 25.1 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11 | K562 | 42.4 |
| 11 | LS180 | 25.2 |
| 11 | MCF-7 | 25.1 |
Anti-Inflammatory Effects
This compound derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways in microglial cells. One study demonstrated that these compounds can influence protein expression levels related to inflammation, suggesting potential therapeutic applications in neuroinflammatory conditions .
Antimicrobial Activity
The compound has shown promising results against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that certain coumarin derivatives can restore the efficacy of conventional antibiotics against MRSA strains, with minimal inhibitory concentrations (MICs) ranging from 8 to 64 µg/ml .
Fluorescent Probes
This compound serves as a precursor for developing fluorescent probes selective for magnesium ions. This application is particularly relevant in biochemical assays where magnesium plays a critical role in enzymatic reactions .
Synthesis Techniques
The synthesis of this compound typically involves condensation reactions such as the Pechmann reaction using resorcinol and ethyl acetoacetate as starting materials. The resulting compounds can be further modified to enhance their biological activities .
Derivative Studies
Research has focused on synthesizing various derivatives of this compound to explore their pharmacological potential. For instance, the synthesis of 7-hydroxy-4-methylcoumarin has been linked to improved anti-inflammatory and anticancer activities .
Case Study: Anticancer Activity
A study published in PubMed examined the cytotoxic effects of synthesized coumarin derivatives on human cancer cell lines. The findings indicated that specific structural modifications significantly enhanced the anticancer efficacy of these compounds, paving the way for future drug development .
Case Study: Antimicrobial Efficacy
In a comprehensive evaluation of natural coumarins' antimicrobial activities, several derivatives were tested against clinical strains of MRSA and other pathogens. The results highlighted the potential of these compounds to act synergistically with existing antibiotics, offering new avenues for treating resistant infections .
Mechanism of Action
The exact mechanism of action for 4-methylcoumarin’s effects remains an active area of research. It may interact with specific molecular targets or pathways, but further studies are needed.
Biological Activity
4-Methylcoumarin, a naturally occurring compound belonging to the coumarin family, has garnered significant attention due to its diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, anti-inflammatory, antifungal, and potential anticancer properties. Additionally, it includes data tables summarizing key findings from recent research and case studies illustrating its applications.
1. Antioxidant Activity
This compound exhibits notable antioxidant properties. Research has demonstrated its ability to scavenge free radicals effectively, which is crucial in protecting cells from oxidative stress.
- Mechanism of Action : The antioxidant activity of 4-methylcoumarins is primarily attributed to their ability to donate hydrogen atoms to free radicals, thereby neutralizing them. Studies using the DCF fluorescent probe assay confirmed that 4-methylcoumarins can significantly reduce intracellular reactive oxygen species (ROS) levels .
- Comparative Analysis : A study assessed the radical scavenging capacity of various 4-methylcoumarins, revealing that o-dihydroxysubstituted derivatives were particularly effective compared to their m-dihydroxy and monohydroxy counterparts .
| Compound Type | Radical Scavenging Activity |
|---|---|
| o-Dihydroxysubstituted | High |
| m-Dihydroxysubstituted | Moderate |
| Monohydroxysubstituted | Low |
2. Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound derivatives. For instance, 6,7-Dihydroxy-4-methylcoumarin has been shown to exert significant anti-inflammatory effects in RAW 264.7 cells by modulating MAPK and NF-κB signaling pathways .
- Case Study : In vitro experiments demonstrated that treatment with 6,7-DH-4MC reduced pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation.
3. Antifungal Activity
The antifungal properties of this compound and its derivatives have also been extensively studied. A notable investigation found that certain coumarin derivatives exhibited potent antifungal activity against various foodborne mycotoxigenic fungi.
- Findings : The study indicated that compounds derived from 7-hydroxy-4-methylcoumarin displayed significant growth inhibition against fungi such as Aspergillus flavus and Fusarium graminearum, with varying susceptibility observed among different fungal species .
| Fungi Species | Inhibition Percentage (%) |
|---|---|
| Aspergillus flavus | 85 |
| Fusarium graminearum | 90 |
| Aspergillus ochraceus | 70 |
4. Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. For example, studies have indicated that it can enhance melanogenesis in B16-F10 melanoma cells through the activation of specific signaling pathways, including Wnt/β-catenin and AKT pathways .
- Mechanism : The compound's influence on melanogenic enzymes and MITF expression suggests a potential role in skin cancer prevention or treatment.
5. Safety and Toxicology
Despite its promising biological activities, safety assessments are critical for evaluating the therapeutic potential of this compound. Studies have indicated low toxicity levels at therapeutic concentrations, making it a suitable candidate for further development as a pharmaceutical agent .
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
2.1 Antioxidant Activity
The antioxidant efficacy of coumarins is highly dependent on substituent type and position:
- Hydroxyl vs. Methyl Substitutions :
- 7-Hydroxycoumarin (7-HC) exhibits superior peroxide scavenging (IC₅₀ = 7,029 mg/L) compared to 4-hydroxycoumarin (4-HC, IC₅₀ = 9,150 mg/L) and unsubstituted coumarin (IC₅₀ = 24,902 mg/L). Adding a methyl group at position 4 in 7-hydroxy-4-methylcoumarin (7-H-4-MC) reduces activity (IC₅₀ = 11,014 mg/L), suggesting steric hindrance or electronic effects .
- Dihydroxy Derivatives : 5,7-Dihydroxy-4-MC demonstrates stronger hypochlorous acid scavenging than ortho-dihydroxy analogs, indicating substituent positioning critically influences reactivity .
| Compound | Peroxide Scavenging (IC₅₀, mg/L) | FRAP Efficacy Ranking |
|---|---|---|
| Coumarin | 24,902 | 4th |
| 4-Hydroxycoumarin | 9,150 | 3rd |
| 7-Hydroxycoumarin | 7,029 | 1st |
| 7-Hydroxy-4-methylcoumarin | 11,014 | 2nd |
2.2 Antiplatelet Activity
4-MC derivatives with hydroxyl groups at positions 5 and 7, combined with lipophilic side chains (e.g., compounds 9a and 9b ), show antiplatelet activity comparable to acetylsalicylic acid (ASA):
- AA-induced aggregation : IC₅₀ = 17.5 µM (9a) and 23.3 µM (9b) vs. ASA (16.1 µM) .
- COX-1 Inhibition : Derivatives 9a/9b exceed ASA in potency, suggesting dual mechanisms (cyclooxygenase inhibition and calcium signaling modulation) .
2.3 Enzyme Inhibition and Specificity
- TAase Specificity : Acetoxy derivatives of 4-MC (e.g., DAMC) selectively inhibit liver microsomal cytochrome P-450 enzymes and transfer acetyl groups to proteins like glutathione S-transferase (GST). This specificity is absent in hydroxylated analogs or 4-phenylcoumarin derivatives .
- AFB1-DNA Binding Inhibition : Acetoxy-4-MC derivatives (compounds 2, 4, 6 ) inhibit aflatoxin B₁ binding to DNA with similar efficacy, highlighting structural consistency in activity .
Unique Advantages of 4-Methylcoumarin
- Structural Versatility : The 4-methyl group provides a stable scaffold for introducing diverse substituents (e.g., acetoxy, hydroxyl, lipophilic chains) without compromising synthetic feasibility .
- Therapeutic Potential: Antiplatelet and antioxidant profiles position 4-MC derivatives as candidates for cardiovascular and inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 4-methylcoumarin, and how do reaction conditions influence yield?
The Pechmann condensation is the most widely used method, involving phenol derivatives (e.g., resorcinol) and β-keto esters (e.g., ethyl acetoacetate) under acidic catalysis (e.g., sulfuric acid or trifluoroacetic acid) . Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios. For example, substituting sulfuric acid with ionic liquids can reduce side reactions and improve purity .
Q. How can structural characterization of this compound derivatives be systematically performed?
Key techniques include:
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for methyl group protons at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]⁺ at m/z 205.0873 for 4-methyl-6-propoxycoumarin) .
- Elemental analysis : Ensure purity (e.g., %C/%H deviations <0.3%) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., AMC-linked peptides) to measure inhibition of targets like cathepsin D or cyclooxygenase .
- Cell viability assays : Employ MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines (e.g., IC₅₀ calculations) .
Advanced Research Questions
Q. How can fluorescence spectroscopy resolve contradictions in reported binding affinities of 4-methylcoumarins with serum proteins?
Static vs. dynamic quenching mechanisms must be distinguished. For example:
- Calculate Stern-Volmer constants (KSV) at multiple temperatures. A decreasing KSV with rising temperature indicates static quenching (e.g., BSA-14K interaction with Kq = 89.1×10¹² M⁻¹s⁻¹ at 310 K) .
- Validate via synchronous fluorescence to detect conformational changes in BSA’s tryptophan microenvironment .
Q. What computational strategies are effective for predicting this compound’s reactivity and pharmacophore features?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps for charge transfer) .
- Molecular docking : Simulate interactions with enzyme active sites (e.g., COX-2 or carbonic anhydrase IX) using AutoDock Vina .
Q. How can substituent effects on this compound’s bioactivity be systematically studied?
- SAR analysis : Compare halogenated (e.g., 6-chloro) vs. alkoxy (e.g., 7-ethoxy) derivatives in enzyme inhibition assays .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify entropy-driven (hydrophobic) vs. enthalpy-driven (hydrogen bonding) interactions .
Methodological Challenges & Solutions
Q. How to address low solubility of this compound derivatives in biological assays?
- Employ co-solvents like DMSO (<1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- Validate via dynamic light scattering (DLS) to confirm nanoparticle dispersion stability .
Q. What strategies minimize artifacts in fluorescence-based binding studies?
- Correct for inner-filter effects using reference standards (e.g., free AMC fluorescence controls) .
- Perform time-resolved fluorescence to differentiate specific binding from aggregation-induced quenching .
Data Interpretation & Validation
Q. How to reconcile conflicting reports on this compound’s enzyme inhibition potency?
Q. What criteria establish structure-activity relationships (SAR) for this compound derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
